

# Tofenacin: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: Tofenacin

Cat. No.: B095592

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IUPAC Name: N-methyl-2-[(2-methylphenyl)(phenyl)methoxy]ethanamine

CAS Number: 15301-93-6

## Introduction

**Tofenacin** is a tricyclic-like antidepressant that acts as a serotonin-norepinephrine reuptake inhibitor (SNRI).<sup>[1]</sup> Originally developed in the 1970s, it is also recognized as the major active metabolite of the muscle relaxant orphenadrine. This guide provides a comprehensive overview of the technical information available on **Tofenacin**, including its mechanism of action, and detailed experimental protocols for its characterization, aimed at researchers, scientists, and drug development professionals.

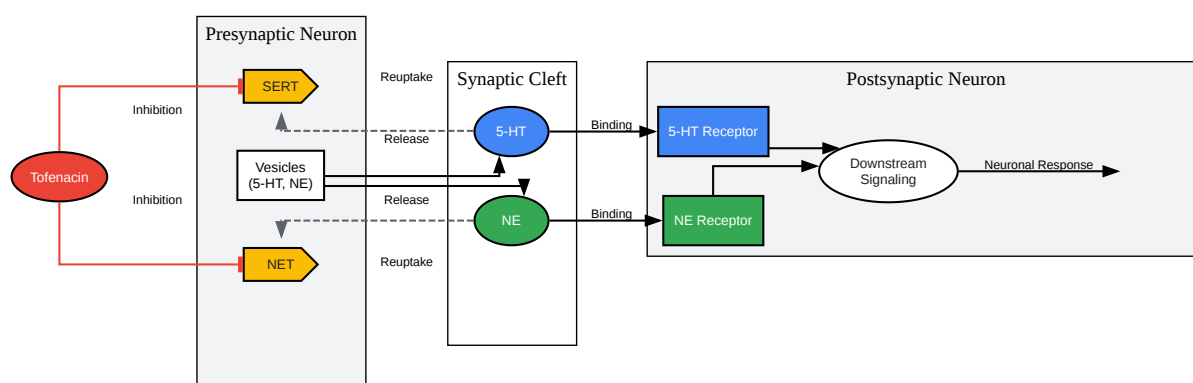
## Physicochemical Properties

Property	Value
Molecular Formula	C <sub>17</sub> H <sub>21</sub> NO
Molecular Weight	255.36 g/mol
Appearance	Off-White Solid

## Mechanism of Action & Signaling Pathway

**Tofenacin** exerts its antidepressant effects by inhibiting the reuptake of serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft. By binding to the serotonin transporter (SERT) and

the norepinephrine transporter (NET), **Tofenacin** blocks the reabsorption of these neurotransmitters into the presynaptic neuron. This leads to an increased concentration of 5-HT and NE in the synapse, enhancing neurotransmission. The downstream signaling cascades resulting from the activation of postsynaptic serotonin and norepinephrine receptors are believed to mediate the therapeutic effects in depressive disorders.



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**Fig. 1: Tofenacin's Mechanism of Action**

## Quantitative Data

Specific binding affinity ( $K_i$ ) and half-maximal inhibitory concentration ( $IC_{50}$ ) values for **Tofenacin** at the serotonin and norepinephrine transporters are not readily available in publicly accessible literature. This is likely due to the drug's development preceding modern, standardized assay reporting. For context, typical SNRIs exhibit  $K_i$  values in the low nanomolar range for both SERT and NET. Similarly, detailed pharmacokinetic parameters such as elimination half-life, clearance, and volume of distribution for **Tofenacin** in humans have not been extensively published. After a single oral administration of ofloxacin, a different

therapeutic agent, to healthy young volunteers, the elimination half-life was observed to be between five to seven hours, independent of the dosage.[2]

## Experimental Protocols

The following are detailed methodologies for key experiments that would be cited in the characterization of a serotonin-norepinephrine reuptake inhibitor like **Tofenacin**.

### Radioligand Binding Assay for SERT and NET Affinity

This protocol is designed to determine the binding affinity ( $K_i$ ) of **Tofenacin** for the human serotonin and norepinephrine transporters.

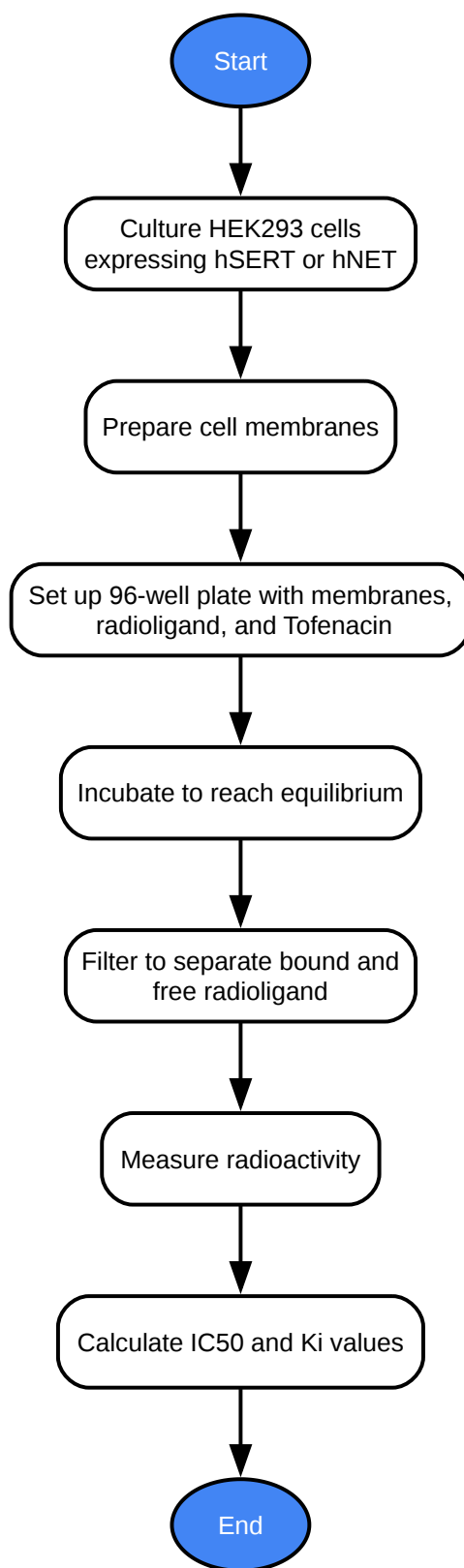
Materials:

- HEK293 cells stably expressing human SERT or NET
- Cell culture medium and reagents
- Membrane preparation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
- Radioligands: [ $^3\text{H}$ ]-Citalopram for SERT, [ $^3\text{H}$ ]-Nisoxetine for NET
- Non-labeled inhibitors for non-specific binding determination (e.g., Paroxetine for SERT, Desipramine for NET)
- **Tofenacin** stock solution and serial dilutions
- Glass fiber filters
- Scintillation cocktail and scintillation counter

Procedure:

- **Membrane Preparation:** Culture HEK293 cells expressing hSERT or hNET to confluency. Harvest the cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer. Determine the protein concentration of the membrane preparation.

- **Assay Setup:** In a 96-well plate, combine the cell membrane preparation, the respective radioligand, and varying concentrations of **Tofenacin**. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled inhibitor).
- **Incubation:** Incubate the plates at room temperature for a sufficient time to reach equilibrium (typically 60-120 minutes).
- **Filtration:** Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.
- **Scintillation Counting:** Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
- **Data Analysis:** Calculate the specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the **Tofenacin** concentration and fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation:  $K_i = IC_{50} / (1 + [L]/K_d)$ , where [L] is the concentration of the radioligand and Kd is its dissociation constant.



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**Fig. 2:** Radioligand Binding Assay Workflow

## In Vivo Microdialysis for Extracellular Serotonin and Norepinephrine Levels

This protocol is for measuring the effect of **Tofenacin** on extracellular levels of serotonin and norepinephrine in the brain of a freely moving rodent.<sup>[3][4][5]</sup>

### Materials:

- Male Wistar rats (250-300g)
- Stereotaxic apparatus
- Microdialysis probes
- Artificial cerebrospinal fluid (aCSF)
- Syringe pump
- Fraction collector
- **Tofenacin** solution for administration
- High-performance liquid chromatography (HPLC) system with electrochemical detection

### Procedure:

- **Surgical Implantation:** Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeting the desired brain region (e.g., prefrontal cortex or hippocampus). Allow the animal to recover for several days.
- **Microdialysis Probe Insertion:** On the day of the experiment, insert a microdialysis probe through the guide cannula.
- **Perfusion and Baseline Collection:** Perfuse the probe with aCSF at a low flow rate (e.g., 1-2  $\mu\text{L}/\text{min}$ ). After a stabilization period, collect several baseline dialysate samples (e.g., every 20 minutes for at least one hour) to establish basal neurotransmitter levels.

- Drug Administration: Administer **Tofenacin** via the desired route (e.g., intraperitoneal injection).
- Post-Drug Sample Collection: Continue to collect dialysate samples for several hours after drug administration.
- Sample Analysis: Analyze the dialysate samples for serotonin and norepinephrine content using HPLC with electrochemical detection.
- Data Analysis: Quantify the neurotransmitter concentrations in each sample. Express the post-drug levels as a percentage of the baseline levels and plot the data over time to visualize the effect of **Tofenacin** on extracellular neurotransmitter concentrations.

## Conclusion

**Tofenacin** is a serotonin-norepinephrine reuptake inhibitor with a long history. While specific quantitative data on its binding affinities and pharmacokinetics are not widely available in contemporary literature, its mechanism of action is well-understood within the context of SNRIs. The experimental protocols detailed in this guide provide a framework for the characterization of **Tofenacin** and similar compounds, enabling researchers to further investigate its pharmacological profile. Future studies are warranted to fully elucidate the quantitative aspects of **Tofenacin**'s interaction with monoamine transporters and its disposition in biological systems.

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## References

1. Serotonin and norepinephrine reuptake inhibitors (SNRIs) - Mayo Clinic [[mayoclinic.org](https://www.mayoclinic.org)]
2. Pharmacokinetics of ofloxacin. An overview - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
3. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]

- 4. [benchchem.com](https://www.benchchem.com) [[benchchem.com](https://www.benchchem.com)]
- 5. [benchchem.com](https://www.benchchem.com) [[benchchem.com](https://www.benchchem.com)]
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